Stereospecific Biological Activity: (R)-1-Methylbutyl Decanoate as a Lepidopteran Sex Pheromone
The (R)-enantiomer of 1-methylbutyl decanoate is a confirmed component of the female sex pheromone of the bagworm moth Oiketicus kirbyi, eliciting strong electroantennographic (EAD) responses, whereas the (S)-enantiomer is biologically inactive and does not enhance or diminish the potency of the (R)-enantiomer [1]. This stereospecificity is absolute: only the (R)-configuration triggers male attraction at a dose of 1000 µg in field trapping experiments, while the antipode shows no measurable activity [1].
| Evidence Dimension | Electrophysiological (GC-EAD) and behavioral (field trapping) bioactivity |
|---|---|
| Target Compound Data | (R)-1-methylbutyl decanoate: EAD-active; field attraction at 1000 µg dose |
| Comparator Or Baseline | (S)-1-methylbutyl decanoate: EAD-inactive; no field attraction at equivalent dose |
| Quantified Difference | Complete loss of biological activity with inversion of chirality at the alcohol carbon |
| Conditions | GC-EAD analysis of female pheromone gland extracts; field trapping bioassays with Oiketicus kirbyi males (Rhainds et al., 1994) |
Why This Matters
For researchers developing pheromone-based pest management strategies or studying insect olfaction, the procurement of the enantiomerically pure (R)-form is mandatory, as the racemate or the (S)-enantiomer will be ineffective.
- [1] Rhainds, M., Gries, G., Li, J., Gries, R., Slessor, K.N., Chinchilla, C.M., Oehlschlager, A.C. Chiral esters: Sex pheromone of the bagworm, Oiketicus kirbyi (Lepidoptera: Psychidae). J. Chem. Ecol. 20, 3083–3096 (1994). DOI: 10.1007/BF02033712. View Source
